2-Bromo-4-formylphenyl 4-(acetylamino)benzenesulfonate is an organic compound with the molecular formula C15H14BrN1O5S. This compound features a bromo group, a formyl group, an acetylamino group, and a benzenesulfonate moiety, making it a versatile intermediate in organic synthesis. It is particularly valuable in the preparation of complex molecules and has applications in both industrial and biological contexts.
This compound can be classified under the category of aryl sulfonates, which are characterized by the presence of a sulfonate group attached to an aromatic ring. The presence of both electron-withdrawing groups (like the formyl and sulfonate) and electron-donating groups (like the acetylamino) in its structure allows for diverse reactivity patterns, making it useful in various chemical reactions.
The synthesis of 2-Bromo-4-formylphenyl 4-(acetylamino)benzenesulfonate typically involves several key steps:
The synthesis may utilize various reaction conditions, including temperature control, choice of solvents, and catalysts to optimize yield and purity. For example, palladium-catalyzed cross-coupling reactions are common for forming carbon-carbon bonds in this context.
The molecular structure of 2-Bromo-4-formylphenyl 4-(acetylamino)benzenesulfonate can be depicted as follows:
2-Bromo-4-formylphenyl 4-(acetylamino)benzenesulfonate participates in several types of chemical reactions:
The choice of reagents and conditions significantly influences reaction outcomes. For instance:
The mechanism of action for 2-Bromo-4-formylphenyl 4-(acetylamino)benzenesulfonate involves its ability to interact with biological targets:
This dual mechanism allows for potential applications in drug development and biochemical assays.
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment.
The applications of 2-Bromo-4-formylphenyl 4-(acetylamino)benzenesulfonate span various fields:
The sulfonate-acetamide hybrid architecture confers distinctive physicochemical and pharmacological properties critical for drug development:
Hydrogen Bonding Networks: The acetamide group (–NHCOCH₃) acts as both hydrogen bond donor (N–H) and acceptor (C=O), enabling strong interactions with enzyme active sites. This is exemplified in DrugBank compounds where similar acetamide functionalities contribute to target binding affinity, particularly with proteases like elastase [1].
Enhanced Solubility and Bioavailability: Sulfonate esters (–OSO₂C₆H₄–) impart significant polarity and aqueous solubility compared to hydrocarbon analogs. This property mitigates a common limitation in drug candidates—poor pharmacokinetics—by improving dissolution rates and tissue penetration .
Structural Rigidity: The planar benzenesulfonate moiety reduces conformational flexibility, promoting selective binding to flat receptor surfaces. This rigidity is leveraged in anticancer agents where planar structures intercalate DNA or inhibit topoisomerases [4].
Table 1: Key Identifiers of 2-Bromo-4-formylphenyl 4-(acetylamino)benzenesulfonate
Identifier | Value | Source |
---|---|---|
CAS Number | 1432436-62-8 | ChemSpider |
ChemSpider ID | 28601657 | ChemSpider |
Molecular Formula | C₁₅H₁₂BrNO₅S | ChemSpider |
Average Mass | 398.23 g/mol | Calculated |
SMILES | O=S(OC1=CC=C(C=C1C=O)Br)(OC2=CC=C(C=C2)NC(C)=O)=O | Ambeed [3] |
The ortho-positioned bromo and formyl groups on the phenyl ring create a synergistic electrophilic region that drives the compound’s utility in synthetic chemistry:
Nucleophilic Displacement: The bromine atom serves as an excellent leaving group (Pauling electronegativity = 2.96), facilitating SₙAr reactions with amines, thiols, or azides. This allows efficient derivatization into secondary pharmacophores, as demonstrated in elastase inhibitors where bromoalkyl chains enable covalent binding [1].
Electrophilic Formyl Group: The aldehyde (–CHO) participates in condensation reactions to form Schiff bases with primary amines, a key step in constructing imine-based prodrugs or metal-chelating agents. Its electron-withdrawing nature also enhances the lability of the adjacent bromine [3].
Cross-Coupling Versatility: Bromine’s compatibility with palladium-catalyzed couplings (e.g., Suzuki, Heck) enables aryl-aryl bond formation. This has been exploited in macrocyclic compounds where bromoarenes are coupled to generate constrained peptide mimetics [5].
Table 2: Reactivity Profile of Key Functional Groups
Functional Group | Reaction Types | Medicinal Chemistry Utility |
---|---|---|
Bromo (–Br) | Nucleophilic substitution, Cross-coupling | Targeted covalent inhibition, Bioconjugation |
Formyl (–CHO) | Schiff base formation, Reduction | Prodrug design, Metal chelation |
Sulfonate ester (–OSO₂Ar) | Hydrolysis, Transesterification | Solubility enhancement, Prodrug activation |
Acetamide (–NHCOCH₃) | Hydrogen bonding, Hydrolysis | Target affinity, Metabolic stability |
Benzenesulfonate derivatives have undergone three transformative phases in medicinal chemistry:
First Generation: Antimicrobial Sulfonamides (1930s–1950s)The discovery of Prontosil rubrum (sulfanilamide prodrug) revolutionized antibacterial therapy. Early benzenesulfonates acted as antimetabolites by inhibiting dihydropteroate synthase (DHPS), exploiting structural mimicry of para-aminobenzoic acid (PABA). However, their limited structural diversity constrained therapeutic scope [1].
Second Generation: Hybridization Era (1980s–2000s)Integration of sulfonates with heterocycles or peptidic motifs yielded target-specific agents like COX-2 inhibitors (e.g., Celecoxib). The acetamide group emerged as a critical hydrogen-bonding moiety to enhance kinase and protease affinity, exemplified by drugs targeting carbonic anhydrase [4].
Current Generation: Multifunctional Platforms (2010s–Present)Modern derivatives like 2-bromo-4-formylphenyl sulfonates leverage polyfunctional scaffolds for dual-targeting. Patents disclose analogs inhibiting both topoisomerase I/II and cyclooxygenase-2 (COX-2), demonstrating synergistic anticancer/anti-inflammatory effects. This aligns with studies where sulfonate-acetamide hybrids exhibit potent activity against FaDu pharyngeal carcinoma (IC₅₀ = 1.73 μM) via topoisomerase inhibition [4] [8].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: